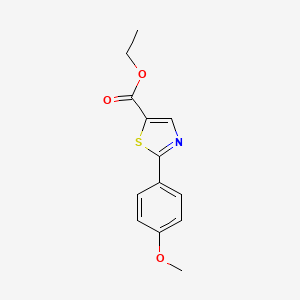

Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate

Description

Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 4-methoxyphenyl group at position 2 and an ethyl carboxylate ester at position 5. Its synthesis typically involves cyclization of thioamide intermediates with α-halo ketones or esters, achieving yields >60% under optimized conditions .

Properties

CAS No. |

61335-96-4 |

|---|---|

Molecular Formula |

C13H13NO3S |

Molecular Weight |

263.31 g/mol |

IUPAC Name |

ethyl 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C13H13NO3S/c1-3-17-13(15)11-8-14-12(18-11)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3 |

InChI Key |

UDKBLHDZUUQHAB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazole ring. The final step involves esterification with ethyl chloroformate to introduce the ethyl ester group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.

Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. Additionally, the methoxyphenyl group can enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-aryl substituent significantly influences electronic and steric properties. Key analogs include:

Key Findings :

- Electron-Donating Groups (e.g., methoxy) : Enhance π-π stacking in crystal lattices, as seen in the target compound, improving crystallinity .

- Halogen Substituents (e.g., fluorine) : Improve metabolic stability and membrane permeability .

- Amino Groups: Increase solubility but may reduce bioavailability due to higher polarity .

Variations at Position 4 and 5

Biological Activity

Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Overview

This compound features a thiazole ring substituted with an ethyl ester and a methoxyphenyl group. This unique structure contributes to its biological activity by facilitating interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazole ring is known to engage in hydrogen bonding and π-π interactions, enhancing binding affinity and specificity. Initial studies suggest that it may inhibit enzymes involved in inflammatory pathways, exerting anti-inflammatory effects.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. In particular, it has shown effectiveness against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies using the HEPG2 liver carcinoma cell line revealed significant cytotoxicity, with IC50 values indicating potent anticancer properties. The structure-activity relationship (SAR) analysis suggests that modifications to the substituents can enhance its efficacy against different cancer types .

Anti-inflammatory Effects

This compound has also been investigated for anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting key cytokines and enzymes involved in the inflammatory process, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have highlighted the compound's biological activities:

- Study on Anticancer Activity : A study evaluated various thiazole derivatives, including this compound, for their ability to reduce cell viability in liver carcinoma cells. The compound showed promising results with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against a range of bacterial strains. The results indicated that the compound effectively inhibited growth at low concentrations, suggesting potential for use as a broad-spectrum antimicrobial agent .

Data Tables

The following tables summarize key findings from recent studies on this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.